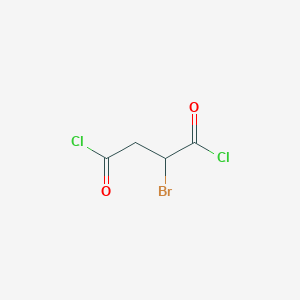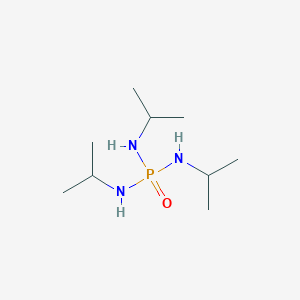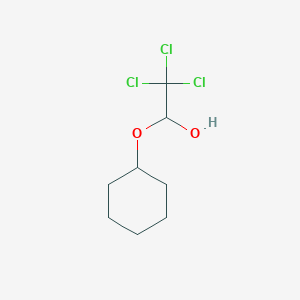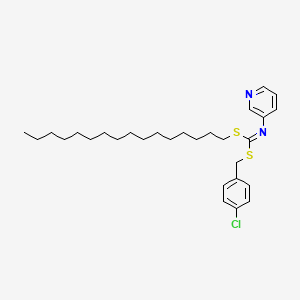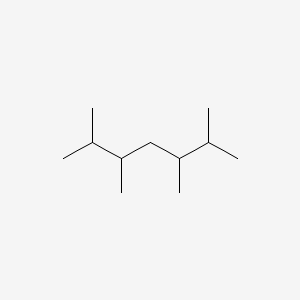
2,3,5,6-Tetramethylheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetramethylheptane is an organic compound with the molecular formula C11H24 and a molecular weight of 156.3083 g/mol It is a branched alkane, characterized by the presence of four methyl groups attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetramethylheptane can be achieved through various organic synthesis techniques. One common method involves the alkylation of heptane with methyl groups under controlled conditions. This process typically requires the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetramethylheptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,3,5,6-Tetramethylheptane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in certain chemical reactions.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial formulations.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetramethylheptane involves its interaction with various molecular targets and pathways. As a hydrocarbon, it primarily affects the hydrophobic regions of biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, such as its use in chemical reactions or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylheptane: Another branched alkane with a similar molecular formula but different structural arrangement.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with similar molecular weight but different functional groups.
Uniqueness
2,3,5,6-Tetramethylheptane is unique due to its specific arrangement of methyl groups on the heptane backbone, which imparts distinct physical and chemical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
52670-32-3 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
2,3,5,6-tetramethylheptane |
InChI |
InChI=1S/C11H24/c1-8(2)10(5)7-11(6)9(3)4/h8-11H,7H2,1-6H3 |
Clé InChI |
RAHGVMDMAJFLTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)CC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


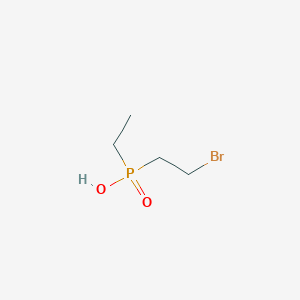
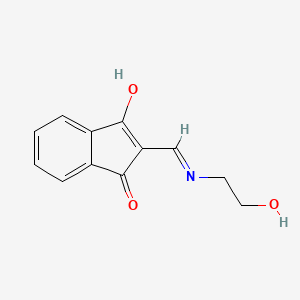
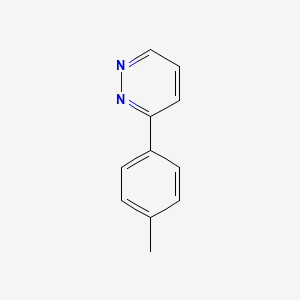

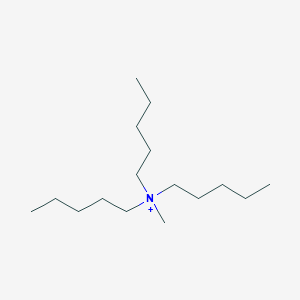


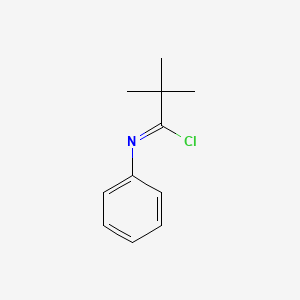
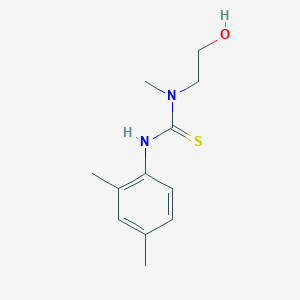
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
